3-(3-chloro-4-methylphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N5O/c1-11-5-6-14(8-15(11)20)28-17-16(25-26-28)18(29)27(10-24-17)9-12-3-2-4-13(7-12)19(21,22)23/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTZZESMAVWDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methylphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and azides under controlled conditions.
Introduction of the chloromethylphenyl group: This step may involve electrophilic aromatic substitution reactions using chloromethylbenzene derivatives.
Attachment of the trifluoromethylbenzyl group: This can be accomplished through nucleophilic substitution reactions using trifluoromethylbenzyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methylphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halides, acids, and bases are commonly used under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in cell growth and apoptosis.
- For instance, compounds similar in structure have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and SGC-7901 (gastric cancer) with IC50 values in the low micromolar range .
-
Antimicrobial Properties :
- The triazolopyrimidine scaffold is known for its antimicrobial activity. This compound has been evaluated for its effectiveness against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the phenyl and trifluoromethyl groups can significantly influence biological activity:
- Substituent Effects : Adding or altering substituents on the benzyl group can enhance potency while maintaining selectivity for specific targets.
- Isomer Variations : Studies have indicated that different isomers exhibit varying degrees of binding affinity and efficacy against target proteins .
Case Studies
- Study on Anticancer Efficacy :
- Mechanism-Based Approaches :
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methylphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The triazolopyrimidinone core is common among analogs, but substituent variations significantly alter properties. Key comparisons include:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The target compound’s trifluoromethyl group enhances electronegativity and stability compared to halogenated benzyl groups in .
- Planarity and Conjugation: The triazolopyrimidinone core in all analogs is coplanar (max deviation: 0.021 Å), critical for π-π stacking in receptor binding .
- Solubility Trade-offs: Bulky substituents (e.g., isopropyl in ) reduce aqueous solubility, while polar groups (e.g., phenoxy in ) may counteract this.
Pharmacological and Physicochemical Trends
- Lipophilicity: The trifluoromethyl group in the target compound likely increases logP compared to analogs with chlorobenzyl or phenoxy groups, impacting membrane permeability .
- Synthetic Accessibility: Most analogs (e.g., ) are synthesized via nucleophilic substitution or cyclization, suggesting the target compound may follow similar pathways.
Crystallographic Insights
- The triazolopyrimidinone ring system in analogs (e.g., ) is planar, with dihedral angles between substituents and the core ranging from 1.09° (coplanar) to 87.74° (orthogonal). The target compound’s 3-(trifluoromethyl)benzyl group may introduce slight torsional strain, affecting binding geometry .
Research Findings and Implications
- Enhanced Binding Affinity: The trifluoromethyl group’s strong EWG effect could improve interactions with hydrophobic enzyme pockets compared to chlorinated analogs .
- Stability: Halogenated benzyl groups (e.g., in ) resist oxidative metabolism, a trait likely shared by the target compound.
- Challenges: High lipophilicity may necessitate formulation optimization to improve bioavailability.
Biological Activity
3-(3-chloro-4-methylphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic compound belonging to the triazolopyrimidine class. Its unique structural features contribute to its potential biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a triazole-pyrimidine framework with specific substitutions that enhance its lipophilicity and possibly its interaction with biological targets. The presence of both chloro and trifluoromethyl groups is significant for its biological activity.
Research indicates that triazolopyrimidine derivatives exhibit a variety of biological activities, including:
- Antiviral Activity : These compounds have shown potential as antiviral agents by inhibiting viral replication mechanisms.
- Kinase Inhibition : Certain derivatives have been identified as inhibitors of c-Met kinase, which is implicated in cancer progression.
- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
Biological Activity Data
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Antiviral Studies : A study demonstrated that derivatives similar to this compound showed significant antiviral properties against respiratory syncytial virus (RSV), with effective concentrations ranging from 5 to 28 μM .
- Cancer Research : In vitro studies revealed that the compound exhibits cytotoxic effects on cancer cell lines such as HCT116 and MCF7. The IC50 values indicate a moderate potency that warrants further investigation into structural modifications to enhance efficacy .
- Kinase Inhibition : The compound has been explored for its ability to inhibit c-Met kinase activity, which plays a crucial role in tumor growth and metastasis. This inhibition was noted to be significantly more effective compared to standard antiviral treatments like ribavirin .
Q & A
Q. How can synthetic yield and purity of this triazolo-pyrimidinone derivative be optimized?
- Methodological Answer : To optimize synthesis, employ a stepwise approach:
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of aromatic intermediates.
- Catalysis : Incorporate copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, as seen in analogous triazolo-pyrimidinones .
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol for high-purity crystals.
- Analytical Validation : Confirm purity via / NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HPLC (≥95% purity threshold) .
Q. What experimental techniques are critical for structural characterization?
- Methodological Answer :
- X-Ray Crystallography : Resolve the crystal structure to confirm regiochemistry of the triazole and pyrimidinone rings. Intramolecular C–H⋯N hydrogen bonds (2.8–3.1 Å) stabilize the conformation, while intermolecular N–H⋯O bonds form supramolecular networks .
- Spectroscopy : Use NMR to verify trifluoromethyl group integration (δ -60 to -70 ppm) and IR spectroscopy for carbonyl (C=O) stretches (~1700 cm) .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear flame-retardant lab coats, nitrile gloves, and safety goggles. Use respiratory protection (N95 masks) if airborne particulates are generated .
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drain disposal due to potential halogenated byproducts .
Advanced Research Questions
Q. How can DFT calculations elucidate electronic properties and reactivity?
- Methodological Answer :
- Computational Setup : Perform geometry optimization at the B3LYP/6-311G(d,p) level to model ground-state structures. Compare bond lengths/angles with X-ray data to validate accuracy (e.g., triazole N–N bonds: 1.31–1.35 Å experimentally vs. 1.33–1.37 Å computationally) .
- Frontier Orbitals : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict charge-transfer interactions. Map molecular electrostatic potential (MEP) surfaces to identify nucleophilic (negative potential) and electrophilic (positive potential) sites .
- Thermodynamics : Compute Gibbs free energy () and enthalpy () at varying temperatures (298–500 K) to assess thermal stability .
Q. What strategies resolve discrepancies between crystallographic and computational data?
- Methodological Answer :
- Thermal Motion Analysis : Refine X-ray data with SHELXL to account for anisotropic displacement parameters. High thermal motion in flexible benzyl groups may explain deviations from DFT-optimized geometries .
- Hydrogen Bonding : Reconcile differences in hydrogen bond lengths (e.g., N–H⋯O vs. C–H⋯N) by comparing experimental (X-ray) and theoretical (DFT) electron density maps .
- Solvent Effects : Include solvent models (e.g., PCM for ethanol) in DFT to mimic crystallization conditions and improve agreement .
Q. How can structure-activity relationship (SAR) studies guide pharmacological potential?
- Methodological Answer :
- Substituent Analysis : Compare bioactivity of analogs (e.g., 3-chloro-4-methylphenyl vs. 3-methoxyphenyl) using enzyme inhibition assays (IC) or cytotoxicity screens (e.g., MTT). The trifluoromethyl group enhances lipophilicity (logP ~3.5), improving membrane permeability .
- Binding Mode Prediction : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Key interactions may include π-π stacking with aromatic residues and hydrogen bonds to backbone amides .
- Metabolic Stability : Assess microsomal stability (e.g., human liver microsomes) to identify vulnerable sites (e.g., triazole ring oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
